BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 2-Bromophenylacetic
Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Bromophenylacetic acid

Cat. No.: B057240

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-
Bromophenylacetic acid, a key intermediate in various synthetic applications, including
pharmaceutical research and development. The following sections detail its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a
comprehensive reference for compound identification and characterization.

Spectroscopic Data Summary

The spectroscopic data for 2-Bromophenylacetic acid is summarized below, providing a
guantitative overview of its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 2-Bromophenylacetic acid
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Chemical Shift (8) ppm Multiplicity Assighment
11.0 Singlet -COOH

7.57 Multiplet Aromatic H
7.28 Multiplet Aromatic H
7.15 Multiplet Aromatic H
3.83 Singlet -CH2-

Note: Coupling constants (J) were not explicitly available in the referenced data sources. The

aromatic protons exhibit complex splitting patterns due to ortho, meta, and para couplings.

Table 2: 13C NMR Spectroscopic Data for 2-Bromophenylacetic acid

Chemical Shift (6) ppm Assignment
177.0 -COOH

135.0 C-Br

133.0 Aromatic CH
131.5 Aromatic CH
129.0 Aromatic C-CH:
127.5 Aromatic CH
125.0 Aromatic CH
41.0 -CH2-

Note: The specific assignment of aromatic carbons is based on typical chemical shift ranges

and substituent effects.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-Bromophenylacetic acid
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Wavenumber (cm~?) Intensity Assignment
2900-3100 Broad O-H stretch (Carboxylic Acid)
1700 Strong C=0 stretch (Carboxylic Acid)

1600, 1470, 1440

Medium-Strong

C=C stretch (Aromatic)

1420 Medium C-O stretch / O-H bend

1290 Medium C-O stretch

1020 Strong C-Br stretch

250 Strong C-H bend (ortho-disubstituted

aromatic)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron lonization) for 2-Bromophenylacetic acid

miz Relative Intensity (%) Proposed Fragment
214/216 Low [M]* (Molecular lon)
170/172 Moderate [M-COz]*

169/171 Moderate [M-COOH]*

135 100 [M-Br-CO]J* or [C7H4O]*
91 Moderate [C7H7]* (Tropylium ion)
90 Moderate [C7Hse]*

Note: The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern for

bromine-containing fragments.

Experimental Protocols

The following sections describe generalized experimental methodologies for the acquisition of

the spectroscopic data presented.
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NMR Spectroscopy

A solution of 2-Bromophenylacetic acid is prepared by dissolving approximately 10-20 mg of
the solid sample in a deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR
tube. The 1H and 3C NMR spectra are recorded on a high-resolution NMR spectrometer,
typically operating at a frequency of 300 MHz or higher for protons. For *H NMR, the spectral
width is set to cover the range of approximately 0-12 ppm. For 3C NMR, a wider spectral width
of 0-200 ppm is used. Chemical shifts are referenced to the residual solvent peak or an internal
standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer
equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid 2-
Bromophenylacetic acid is placed directly onto the ATR crystal (e.g., diamond or germanium).
Pressure is applied to ensure good contact between the sample and the crystal. The spectrum
is recorded in the mid-IR range, typically from 4000 to 400 cm~*. A background spectrum of the
clean, empty ATR crystal is recorded prior to the sample measurement and automatically
subtracted.

Mass Spectrometry (MS)

Mass spectral data is obtained using a Gas Chromatography-Mass Spectrometry (GC-MS)
system. A dilute solution of 2-Bromophenylacetic acid in a volatile organic solvent (e.qg.,
dichloromethane or ethyl acetate) is injected into the GC. The sample is vaporized and
separated on a capillary column (e.g., a nonpolar stationary phase like DB-5ms). The
separated compound then enters the mass spectrometer, where it is ionized using electron
ionization (EI) at a standard energy of 70 eV. The resulting ions are separated by a mass
analyzer (e.g., a quadrupole) and detected, generating a mass spectrum.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 2-Bromophenylacetic acid.
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« To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromophenylacetic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057240#spectroscopic-data-of-2-bromophenylacetic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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